molecular formula C11H16ClNO B2915077 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1803597-51-4

3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B2915077
CAS RN: 1803597-51-4
M. Wt: 213.71
InChI Key: QANKNRURNXKMEO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803597-51-4 . It has a molecular weight of 213.71 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H .

Scientific Research Applications

Neuroprotective and Neurotoxic Properties

Research on analogues similar to "3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride" has shown that methoxy substitution on certain tetrahydroisoquinoline compounds can affect their neurotoxicity. For instance, methoxy substitution was found to increase toxicity, whereas hydroxyl substitution decreased it. Derivatives with hydroxyl substitutions exhibited potential for treating neurodegenerative diseases like Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).

Inhibition of Tubulin Polymerization

Methoxy-substituted compounds, including those similar to "this compound," have been investigated for their ability to inhibit tubulin polymerization, a mechanism associated with cytostatic activity. This property suggests potential applications in cancer therapy, as the inhibition of tubulin polymerization can disrupt microtubule assembly, an essential process for cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Radiopharmaceutical Applications

"this compound" and its analogues have also been explored for potential applications in radiopharmaceuticals. Compounds synthesized for targeting poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes, could aid in imaging applications related to the enzyme's excessive activation, utilizing positron emission tomography (PET) for diagnostic purposes (Miyake, Shimadzu, Hashimoto, Ishida, Shibakawa, & Nishimura, 2000).

Pharmacological Effects on Blood Pressure and Smooth Muscle

Studies on related tetrahydroisoquinoline compounds have examined their effects on blood pressure, respiration, and smooth muscle, indicating that methoxy and ethoxy groups can influence these physiological parameters. Such findings suggest potential for designing novel pharmacological agents targeting cardiovascular conditions or disorders involving smooth muscle dysfunction (Fassett & Hjort, 1938).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of compounds related to "this compound" have been explored, with some studies identifying novel natural products exhibiting significant activity against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANKNRURNXKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C2N1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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